molecular formula C17H19N5OS B14939396 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B14939396
M. Wt: 341.4 g/mol
InChI Key: PDJPUCDVWOUAMN-UHFFFAOYSA-N
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Description

2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazole moiety and the carboxamide group. Common reagents used in these reactions include thionyl chloride, sodium azide, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process is optimized to minimize waste and maximize yield, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular processes essential for cancer cell survival. The compound’s triazole moiety is known to bind to metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring and a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-methyl-4-propyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5OS/c1-3-4-15-16(24-12(2)20-15)17(23)21-14-7-5-13(6-8-14)9-22-11-18-10-19-22/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23)

InChI Key

PDJPUCDVWOUAMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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